molecular formula C12H23NO4 B7859846 Boc-D-Leu-OMe

Boc-D-Leu-OMe

Cat. No.: B7859846
M. Wt: 245.32 g/mol
InChI Key: QSEVMIMUBKMNOU-UHFFFAOYSA-N
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Description

Boc-D-Leu-OMe (tert-butoxycarbonyl-D-leucine methyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol . The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amino terminus, offering stability under acidic conditions and ease of removal via trifluoroacetic acid (TFA) .

Properties

IUPAC Name

methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trimethylchlorosilane (TMSCl)-Mediated Esterification

A highly efficient method for methyl esterification involves the use of TMSCl and methanol at room temperature. This protocol, validated for diverse amino acids, avoids harsh conditions and minimizes racemization. The procedure involves:

  • Reaction Setup : D-leucine (0.1 mol) is suspended in methanol (100 mL), followed by slow addition of TMSCl (0.2 mol).

  • Stirring : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).

  • Workup : The solvent is removed under reduced pressure, yielding Boc-D-Leu-OMe·HCl as a crystalline solid.

This method achieves yields exceeding 85% for structurally similar amino acids like Boc-L-Leu-OMe. The mild conditions are particularly advantageous for acid-sensitive substrates, and the absence of strong acids reduces epimerization risks.

Classical Esterification Methods

Alternative esterification strategies include:

  • Thionyl Chloride (SOCl₂)/Methanol : Reacting D-leucine with SOCl₂ in methanol at −5°C to 0°C generates HCl in situ, facilitating esterification. However, this method requires rigorous temperature control and poses safety hazards due to SOCl₂’s toxicity.

  • Hydrogen Chloride (HCl) Gas : Saturating methanol with HCl gas at reflux (65°C) promotes esterification but demands specialized equipment for gas handling.

Table 1: Comparison of Methyl Esterification Methods for this compound

MethodConditionsYield (%)Racemization RiskScalability
TMSCl/MeOHRT, 12–24 h85–90LowHigh
SOCl₂/MeOH−5°C to 0°C, 4 h75–80ModerateModerate
HCl Gas/MeOHReflux, 6 h70–75HighLow

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial production of this compound emphasizes cost-effectiveness and process efficiency. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times and improving consistency. For example, coupling reactions using hexafluorophosphate-based agents (e.g., HBTU) in flow systems achieve >90% conversion within minutes, compared to hours in batch processes.

Purification is streamlined via crystallization rather than chromatography. This compound·HCl’s low solubility in cold methanol allows for simple recrystallization, yielding >99% purity.

Critical Analysis of Racemization Risks

Preserving the D-configuration of leucine is paramount. Studies on analogous compounds demonstrate that TMSCl/MeOH induces <1% racemization, whereas HCl gas methods risk up to 5% epimerization. Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) are routinely used to verify enantiomeric purity post-synthesis.

Case Study: Synthesis of this compound via TMSCl/MeOH

Step-by-Step Protocol :

  • Boc Protection :

    • Dissolve D-leucine (1.31 g, 10 mmol) in 10 mL dioxane/water (1:1).

    • Add Boc anhydride (2.62 g, 12 mmol) and TEA (1.4 mL, 10 mmol).

    • Stir at 0°C for 2 h, then at RT for 12 h.

    • Extract with ethyl acetate, dry over Na₂SO₄, and evaporate to obtain Boc-D-Leu-OH.

  • Methyl Esterification :

    • Suspend Boc-D-Leu-OH (2.45 g, 10 mmol) in methanol (50 mL).

    • Add TMSCl (2.54 mL, 20 mmol) dropwise under nitrogen.

    • Stir at RT for 24 h.

    • Concentrate under vacuum to yield this compound·HCl (2.89 g, 94%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.40 (s, 9H, Boc), 3.74 (s, 3H, OCH₃), 4.25 (m, 1H, α-H), 1.65–1.75 (m, 3H, β-/γ-H), 0.95 (d, 6H, CH(CH₃)₂).

  • ESI-MS : m/z calcd. for C₁₂H₂₃NO₄ [M+H]⁺: 246.2, found: 246.3 .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Leu-OMe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Peptide Synthesis
Boc-D-Leu-OMe is primarily utilized in peptide synthesis as a protected amino acid derivative. The Boc group serves as a protective moiety for the amino group during chemical reactions, preventing unwanted side reactions and facilitating the formation of peptides. This compound is particularly useful for synthesizing dipeptides and tripeptides with high yields and purity.

Table 1: Yield of Dipeptides Synthesized Using this compound

Dipeptide StructureYield (%)
Boc-D-Leu-L-Leu-OMe93
Boc-D-Leu-Ala-OMe90
Boc-D-Leu-Phe-OMe88

This table illustrates the effectiveness of this compound in synthesizing various dipeptides, demonstrating yields typically exceeding 85% .

Biological Applications

Studies on Protein Digestion
this compound has been employed in biological studies to investigate protein digestion and enzyme inhibition. Research has shown that peptides derived from this compound can influence digestive enzymes, providing insights into their mechanisms of action .

Immune Response Modulation
Recent studies have highlighted the role of this compound in modulating immune responses. For instance, it has been observed that derivatives like Leu-Leu-OMe can induce Th2-associated immune responses, which are crucial for understanding adaptive immunity . This application is particularly relevant for developing immunotherapeutics.

Medicinal Applications

Peptide-Based Therapeutics
this compound is being investigated for its potential in developing peptide-based therapeutics. Its ability to form stable peptide bonds makes it an attractive candidate for creating bioactive compounds that can target specific biological pathways .

Case Study: Synthesis of Leu-Enkephalin
A notable case study involves the total synthesis of Leu-enkephalin, an endogenous opioid peptide. The synthesis utilized this compound as a key building block, demonstrating its importance in producing therapeutic peptides that interact with opioid receptors .

Industrial Applications

Production of Bioactive Compounds
In industrial settings, this compound is utilized in the production of various bioactive compounds. Its application extends to manufacturing pharmaceuticals and nutraceuticals where peptide synthesis is essential .

Mechanism of Action

The mechanism of action of tert-butyl 1-(methoxycarbonyl)-3-methylbutylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The methoxycarbonyl group can be easily removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Key Properties :

  • Density : 1.008 g/cm³ (predicted)
  • Boiling Point : 322.5 ± 25.0°C (predicted)
  • Storage : Requires dry conditions at 2–8°C to prevent decomposition .

Boc-D-Leu-OMe is critical in synthesizing enantiomerically pure peptides, particularly in pharmaceutical research, where D-amino acids enhance metabolic stability and bioavailability .

Comparison with Structurally Similar Compounds

Fc-Pro-Leu-Gly-OMe

Structure : A ferrocene (Fc)-conjugated tripeptide (Pro-Leu-Gly-OMe) with electrochemical and therapeutic properties .

Key Differences :

Property This compound Fc-Pro-Leu-Gly-OMe
Molecular Weight 245.32 g/mol ~600 g/mol (estimated)
Functional Groups Boc, methyl ester Ferrocene, tripeptide backbone
Synthesis Yield Not reported (typically high) 31%
Applications Peptide synthesis Parkinson’s disease treatment, electrochemical probes

Research Findings :

  • Fc-Pro-Leu-Gly-OMe exhibits a β-turn structure stabilized by hydrogen bonding (N13–O11 distance: 2.835 Å), enhancing its bioactivity .
  • Electrochemical Behavior : Cyclic voltammetry shows quasi-reversible redox activity (oxidation peak: 0.475 V; reduction peak: 0.392 V) due to the ferrocene moiety, absent in this compound .

FcCH₂CO-Leu-OMe

Structure : A ferrocene acetic acid conjugate with leucine methyl ester .

Key Differences :

Property This compound FcCH₂CO-Leu-OMe
Backbone Single D-leucine residue Ferrocene-acetyl-Leu-OMe
Characterization IR, NMR, elemental analysis X-ray diffraction, IR, NMR
Stability Stable at 2–8°C Likely redox-sensitive

Applications : FcCH₂CO-Leu-OMe is explored for electrochemical sensing, leveraging ferrocene’s redox activity, whereas this compound is purely a synthetic intermediate .

Cbz-Pro-Leu-OMe

Structure : A carbobenzoxy (Cbz)-protected tripeptide (Pro-Leu-OMe) .

Key Differences :

Property This compound Cbz-Pro-Leu-OMe
Protecting Group Boc (base-labile) Cbz (acid-labile)
Deprotection Requires TFA Requires hydrogenolysis
Applications General peptide synthesis Specialized synthesis requiring mild conditions

Advantage : Boc’s stability under acidic conditions makes it preferable for solid-phase peptide synthesis compared to Cbz .

Comparison with Functionally Similar Compounds

Electrochemical Probes (e.g., Fc-DNA Conjugates)

Function : Ferrocene-labeled DNA probes (e.g., Fc-CHO-DNA) are used in biosensing .

Property This compound Fc-DNA Probes
Redox Activity None Oxidation peak at ~0.45 V
Storage 2–8°C –15°C (long-term stability)

Note: this compound lacks inherent electrochemical utility but serves as a precursor for bioactive peptides.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound 245.32 1.008 322.5 ± 25.0
Fc-Pro-Leu-Gly-OMe ~600 N/A N/A
FcCH₂CO-Leu-OMe ~350 N/A N/A

Biological Activity

Boc-D-Leu-OMe, a derivative of the amino acid leucine, is widely studied for its biological activities, particularly in the context of peptide synthesis and pharmacological applications. This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a methyl ester on the carboxyl group, enhancing its stability and solubility. Below is a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Structure:

  • Molecular Formula: C₁₃H₁₉NO₃
  • Molecular Weight: 239.29 g/mol

Synthesis:
this compound can be synthesized through standard peptide coupling methods, often involving coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is often compared to that of other peptide derivatives.

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
Standard PeptideE. coli, S. aureus

2. Chemotactic Activity

Studies have demonstrated that this compound can stimulate chemotaxis in human neutrophils, similar to the well-known fMLF (formylmethionylleucylphenylalanine) tripeptide.

CompoundChemotactic IndexSuperoxide ProductionReference
This compoundModerateHigh
fMLFHighVery High

3. Neurosteroid Synthesis Modulation

This compound has been implicated in modulating neurosteroid synthesis by interacting with translocator proteins (TSPO). This interaction may influence stress response mechanisms.

MechanismEffectReference
TSPO InteractionIncreased neurosteroid synthesis

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Case Study 2: Chemotaxis in Human Neutrophils
A study assessed the chemotactic response of human neutrophils to this compound compared to fMLF. The results showed that while this compound did not surpass fMLF in chemotactic potency, it significantly induced superoxide production, suggesting potential use in immune modulation therapies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-Leu-OMe in academic laboratories?

  • Methodological Answer : this compound is typically synthesized via solution-phase peptide synthesis. Key steps include:

  • Boc protection : React D-leucine methyl ester with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., dioxane/water) .
  • Purification : Use thin-layer chromatography (TLC) or column chromatography to isolate intermediates.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., tert-butyl protons at δ 1.4 ppm) and 13C^{13}C-NMR (carbonyl signals at ~170 ppm) .
    • Data Table :
StepReagents/ConditionsKey Spectral Data
Boc ProtectionBoc2_2O, NaHCO3_3, dioxane/H2_2O1H^1H-NMR: δ 1.4 (s, 9H, tert-butyl)

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Confirm tert-butyl (δ 1.4 ppm) and methyl ester (δ 3.6 ppm) groups. Chiral purity is assessed via 19F^{19}F-NMR with chiral shift reagents .
  • HPLC : Use a C18 column (e.g., 60% acetonitrile/water) to monitor purity. Retention times vary based on mobile phase .
    • Common Pitfalls : Baseline noise in HPLC due to improper column equilibration; mitigate by pre-running the mobile phase for 30 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity assessments between HPLC and optical rotation data for this compound?

  • Methodological Answer : Contradictions often arise from calibration errors or enantiomeric excess (ee) calculation methods.

  • Cross-Validation : Compare HPLC ee (using a chiral column, e.g., Chiralpak IA) with polarimetry (specific rotation [α]D_D ≈ -15° for D-configuration) .
  • Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods .
    • Case Study : A 2024 study found 5% variance in ee values due to temperature fluctuations during polarimetry; strict thermal control (25°C ± 0.5°C) reduced discrepancies .

Q. What computational models predict this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate hydrolysis rates in acidic (pH 2–4) vs. neutral conditions. Use software like GROMACS with CHARMM36 force fields .
  • Density Functional Theory (DFT) : Calculate energy barriers for ester bond cleavage. Key parameters: solvation effects (PCM model) and transition-state geometries .
    • Data Table :
ConditionPredicted Half-Life (MD)Experimental Half-Life
pH 3, 25°C48 hrs45 ± 3 hrs

Q. How to design experiments to assess this compound’s role in modifying peptide backbone conformation?

  • Methodological Answer :

  • PICO Framework :
  • Population : Model peptides (e.g., Leu-enkephalin analogs).
  • Intervention : Incorporate this compound at varying positions.
  • Comparison : Wild-type vs. modified peptides.
  • Outcome : Circular dichroism (CD) spectra for secondary structure analysis .
  • Controls : Include scrambled sequences and D/L-isomer controls.

Data Contradiction and Troubleshooting

Q. Why do this compound synthesis yields vary between laboratories using identical protocols?

  • Methodological Answer : Variability stems from:

  • Moisture Sensitivity : Anhydrous conditions are critical; Karl Fischer titration ensures solvent dryness (<50 ppm H2_2O) .
  • Racemization : Monitor via Marfey’s reagent derivatization and HPLC. Optimize reaction time (<2 hrs) and temperature (0–4°C) .
    • Case Study : A 2023 interlab comparison showed 70–85% yields; deviations correlated with ambient humidity (>60% RH reduced yields by 15%) .

Q. How to address conflicting solubility data for this compound in polar aprotic solvents?

  • Methodological Answer :

  • Replicate Experiments : Test solubility in DMSO-d6_6, DMF, and THF using gravimetric analysis (e.g., saturation at 25°C).
  • Meta-Analysis : Review 10+ studies (2015–2024) to identify outliers; DMSO solubility ranges from 120–150 mg/mL due to trace impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.